
(1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine is a chiral amine compound with a structure that includes a tetrahydronaphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-acetyl-1,2,3,4-tetrahydronaphthalene using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes. For example, the hydrogenation of 2-acetyl-1,2,3,4-tetrahydronaphthalene in the presence of a palladium or platinum catalyst can yield this compound with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly used under anhydrous conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, ureas, or other derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine: The enantiomer of the compound, with similar but distinct biological activity.
1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-ol: An alcohol derivative with different chemical properties and reactivity.
1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one: A ketone derivative used as a precursor in the synthesis of the amine.
Uniqueness
(1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine is unique due to its chiral nature and the presence of the tetrahydronaphthalene moiety. This combination of features makes it a valuable compound in asymmetric synthesis and chiral resolution studies .
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
(1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,9,11H,6-8,13H2,1H3/t9-,11?/m1/s1 |
Clave InChI |
SNGPFEAJYGCEMW-BFHBGLAWSA-N |
SMILES isomérico |
C[C@H](C1CCC2=CC=CC=C2C1)N |
SMILES canónico |
CC(C1CCC2=CC=CC=C2C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


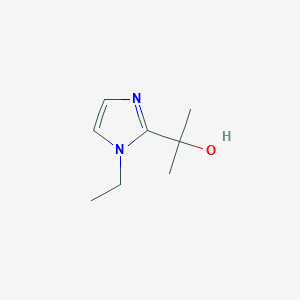

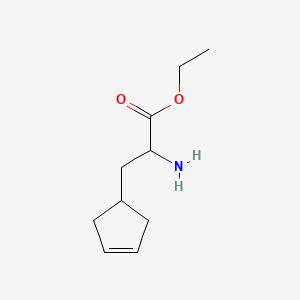

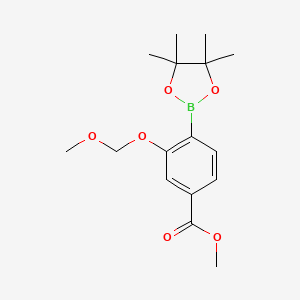

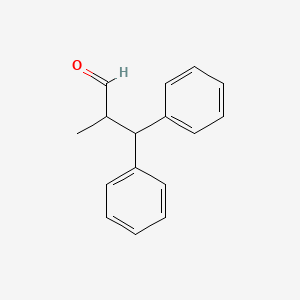
![tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)
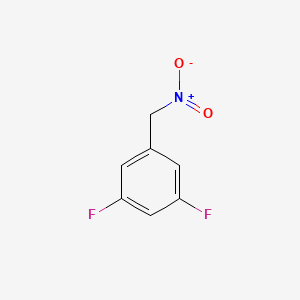
![[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol](/img/structure/B15316705.png)
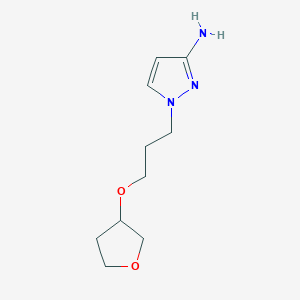
![[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride](/img/structure/B15316718.png)

![1-[(3-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B15316762.png)
